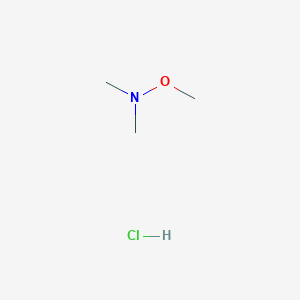

methoxydimethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methoxydimethylamine hydrochloride is an organic compound with the molecular formula C3H10ClNO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

N,N,O-Trimethylhydroxylamine hydrochloride is a versatile intermediate in organic synthesis. It is primarily used as a reagent in the synthesis of Weinreb amides . Weinreb amides are important targets in organic synthesis because they can be converted into various functional groups and serve as precursors for many complex organic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. Specifically, it reacts with acyl chlorides to form Weinreb amides . This reaction involves the nucleophilic attack of the nitrogen atom in N,N,O-Trimethylhydroxylamine hydrochloride on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion .

Biochemical Pathways

The products of its reactions, such as weinreb amides, can be involved in various biochemical pathways depending on their structure .

Pharmacokinetics

It is generally used in a controlled laboratory or industrial setting, rather than being administered to living organisms .

Result of Action

The primary result of the action of N,N,O-Trimethylhydroxylamine hydrochloride is the formation of Weinreb amides from acyl chlorides . These amides can then be used as precursors for the synthesis of a wide variety of organic compounds .

Action Environment

The action of N,N,O-Trimethylhydroxylamine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the reaction with acyl chlorides is typically carried out in an organic solvent under controlled temperature conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methoxydimethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfate with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Hydroxylamine reacts with dimethyl sulfate to form N,N-dimethylhydroxylamine.

- The resulting N,N-dimethylhydroxylamine is then treated with hydrochloric acid to yield this compound.

Another method involves the reaction of methanol with hydroxylamine hydrochloride in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound often employs a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is advantageous due to its simplicity, environmental friendliness, and suitability for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Methoxydimethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Methoxydimethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes.

Industry: It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

Methoxyamine: Similar in structure but lacks the additional methyl groups.

N,N-Dimethylhydroxylamine: Similar but does not have the methoxy group.

Methylamine: A simpler amine with only one methyl group attached to the nitrogen atom

Uniqueness

Methoxydimethylamine hydrochloride is unique due to its combination of methoxy and dimethyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and as a research tool in studying DNA repair mechanisms.

Actividad Biológica

Methoxydimethylamine hydrochloride (MDMA·HCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, toxicological effects, and applications of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is a derivative of dimethylamine, characterized by the presence of a methoxy group. Its chemical formula is C4H11ClN, and it can be synthesized through various methods involving the alkylation of dimethylamine with methanol under acidic conditions.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been incorporated into formulations aimed at enhancing antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. A study demonstrated that membranes containing methoxydimethylamine showed inhibition rates ranging from 80% to 98% against these bacteria, indicating its potential for use in advanced wound dressings .

2. Anticancer Potential

The compound has also been explored for its anticancer properties. Studies on dimethylamine derivatives suggest that they may interfere with tumor growth through modulation of specific biochemical pathways. This compound's structure allows it to target multiple biological pathways, which could be beneficial in cancer therapy .

3. Neurological Effects

this compound has been reported to stimulate the nervous system, which raises concerns regarding its neurotoxicity at high doses. Symptoms of exposure include headache, dizziness, and respiratory distress, indicating a need for careful handling .

Toxicological Profile

This compound exhibits several toxic effects:

- Skin Irritation: In animal studies, it caused severe erythema and edema upon dermal exposure, with effects not reversible after prolonged contact .

- Ocular Corrosivity: The compound was found to be corrosive to rabbit eyes, leading to significant irritation and damage .

- Respiratory Effects: Inhalation studies indicated degenerative lesions in respiratory epithelia at high concentrations, suggesting potential risks for occupational exposure .

Case Study 1: Antibacterial Membrane Development

A recent study focused on the development of an antibacterial membrane using N-(2-Chloroethyl) dimethylamine hydrochloride as a key component. The membranes demonstrated superior antibacterial activity compared to control groups, highlighting the efficacy of methoxydimethylamine derivatives in wound care applications .

Case Study 2: Toxicity Assessment

In a comprehensive toxicity assessment involving Wistar rats and rabbits, this compound was shown to produce severe skin reactions and ocular damage. The study emphasized the importance of safety protocols when handling this compound in laboratory settings .

Summary of Biological Activities

Propiedades

IUPAC Name |

N-methoxy-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQVTBLCNTEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.